Flupenthixol
Description
Overview of Thioxanthene (B1196266) Derivatives in Medicinal Chemistry
Thioxanthene derivatives represent a significant class of organic compounds in medicinal chemistry, characterized by a core tricyclic structure where a sulfur atom replaces the oxygen in a xanthene ring. drugbank.comhmdb.ca These compounds have been the subject of extensive research due to their wide-ranging biological and pharmacological activities. acs.org Their primary recognition in the medical field comes from their application as antipsychotic agents, effectively used in managing various psychotic disorders. encyclopedia.pubacs.org The pharmacological effects of thioxanthenes are largely attributed to their ability to act as antagonists at dopamine (B1211576) receptors in the central nervous system. encyclopedia.pubwikipedia.org Beyond their antipsychotic properties, thioxanthene derivatives have also demonstrated other clinically relevant effects, including antiemetic, sedative, and antihistaminic actions. acs.org The structural versatility of the thioxanthene scaffold has allowed for the synthesis of numerous derivatives, including well-known drugs like chlorprothixene, clopenthixol, and thiothixene, each with distinct pharmacological profiles. acs.orgwikipedia.org
Academic Significance and Research Trajectory of Flupenthixol (B1673465)
This compound, a prominent member of the thioxanthene family, was first introduced in 1965 by the pharmaceutical company Lundbeck. wikipedia.orgebi.ac.uk Its development marked a significant step in the research of antipsychotic agents, offering an alternative to the then-existing treatments. wikipedia.org The research trajectory of this compound has been multifaceted, initially focusing on its efficacy in treating schizophrenia. wikipedia.orgnih.gov Over the years, academic and clinical research has expanded to investigate its antidepressant properties, particularly at lower doses. wikipedia.orgmentalhealth.com A key area of research has been the development of its long-acting decanoate (B1226879) ester formulation, which allows for less frequent administration and has been studied for its impact on patient relapse rates. wikipedia.orgnih.gov The compound's unique pharmacological profile, characterized by its interaction with multiple neurotransmitter receptors, continues to be a subject of academic inquiry. drugbank.comnih.gov
Structure
3D Structure
Propriétés
Key on ui mechanism of action |
The mechanism of action of flupentixol is not completely understood. The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer, acting as an antagonist at both dopamine D1 and D2 receptors with equal affinities. Schizophrenia is a mental illness characterized by positive (such as hallucinations and delusions) and negative (such as affect flattening and apathy) symptoms. While several neurotransmitter systems are implicated in the pathophysiologic processes leading to the development of symptoms, the dopamine and glutamate systems have been extensively studied. It is generally understood that positive symptoms of schizophrenia arise from a dysregulated striatal dopamine pathway, leading to hyperstimulation of D2 receptors. Many antipsychotic agents work by blocking D2 receptors as antagonists; similarly, cis(Z)-flupentixol, the active stereoisomer, is an antagonist at D2 receptors. However, there is now evidence that antipsychotic agents can work by blocking other dopamine receptor subtypes, such as D1, D3, or D4 receptors. One study showed that cis(Z)-flupentixol is an antagonist at both dopamine D1 and D2 receptors with equal affinities, and binds to D3 and D4 receptors with lower affinities. It also binds to alpha-1 adrenoceptors. Antidepressant effects of flupentixol are understood to be mediated by antagonism at 5-HT2A receptors, which are commonly downregulated following repeated antidepressant treatment. Flupentixol also binds to 5-HT2C receptors. |
|---|---|
Numéro CAS |
53772-85-3 |
Formule moléculaire |
C23H25F3N2OS |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5+ |
Clé InChI |
NJMYODHXAKYRHW-BLLMUTORSA-N |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
SMILES isomérique |
C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
SMILES canonique |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
melting_point |
233-234 |
Autres numéros CAS |
53772-85-3 2709-56-0 |
Synonymes |
alpha-Flupenthixol cis-Flupenthixol Emergil Fluanxol Flupenthixol Flupentixol |
Origine du produit |
United States |
Chemical and Physical Properties
The synthesis of Flupenthixol (B1673465) is a wholly synthetic process. It begins with thioxanthone, which is converted to an activated butadiene through a Grignard reaction followed by dehydration. This compound is then formed by a 1,4 addition to this activated butadiene, followed by treatment with heat or a strong alkali. inchem.org
Table 1: of this compound
| Property | Value |
|---|---|
| Chemical Formula | C23H25F3N2OS |
| Molar Mass | 434.52 g·mol−1 wikipedia.org |
| IUPAC Name | (EZ)-2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol wikipedia.org |
| CAS Number | 2709-56-0 wikipedia.org |
| Appearance | Not specified in provided results |
| Solubility | Soluble to 100 mM in water and to 50 mM in DMSO (for dihydrochloride (B599025) salt) rndsystems.com |
| Melting Point | Not specified in provided results |
| Boiling Point | Not specified in provided results |
Molecular and Cellular Pharmacodynamics of Flupenthixol
Receptor Binding Kinetics and Selectivity
The clinical effects of flupenthixol (B1673465) are a direct consequence of its binding to and modulation of several key receptor types.
This compound demonstrates a broad affinity for dopamine (B1211576) receptor subtypes. nih.gov It is a potent antagonist at both D1 and D2 receptors. nih.gov Research indicates that cis(Z)-flupenthixol binds with high and roughly equal affinity to both D1 and D2 receptors, while its affinity for D3 and D4 receptors is lower. nih.govdrugbank.com Antipsychotic drugs, including this compound, are known to interact with D3 receptors. tg.org.au The antipsychotic effects are primarily attributed to the blockade of D2 receptors. wikipedia.org
The primary antipsychotic action of this compound is believed to stem from the antagonism of D1 and D2 dopamine receptors by its active isomer, cis(Z)-flupentixol. nih.govdrugbank.combiosynth.com It acts as a potent and selective antagonist at both D1 and D2 receptors. chemsrc.combio-connect.nl This dual antagonism is a key feature of its mechanism of action. drugbank.com
The binding affinities (Ki) of cis(Z)-flupenthixol for various dopamine receptor subtypes have been reported as follows:
| Receptor Subtype | Binding Affinity (Ki) in nM |
| D1 | 3.5 |
| D2 | 0.35 |
| D3 | 1.75 |
| D4 | 66.3 |
Data sourced from a study on mouse brain receptors. wikipedia.org
In vivo studies using positron emission tomography (PET) have provided insights into the receptor occupancy of this compound in patients. One study involving schizophrenic patients found that clinical doses of this compound resulted in a D2 receptor occupancy of 50-70%. wikipedia.orgnih.gov The D1 receptor occupancy was found to be approximately 20 ± 5%. wikipedia.orgresearchgate.net These occupancy levels are achieved at clinically relevant doses. nih.govresearchgate.net For comparison, the D2 receptor occupancy for haloperidol (B65202) was also assessed in the same study. researchgate.net
This compound also interacts with serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2C subtypes. drugbank.comnih.gov It is considered an antagonist at 5-HT2A receptors, and this action is thought to contribute to its antidepressant effects. nih.govdrugbank.com The affinity of this compound for 5-HT2A receptors is considered moderate. researchgate.netpatsnap.com In vivo receptor occupancy studies have shown a 5-HT2A occupancy of around 20 ± 10% with clinical doses of this compound. wikipedia.orgresearchgate.net
The binding affinity of cis-flupenthixol for the 5-HT2A receptor has been reported to be 87.5 nM (in human frontal cortex receptors) and 7 nM. wikipedia.orgchemsrc.combio-connect.nl this compound is also known to bind to 5-HT2C receptors. nih.govdrugbank.comdrugbank.com
Beyond the dopaminergic, serotonergic, and adrenergic systems, this compound has been noted to have weak anticholinergic effects. nih.gov It also has a high affinity for histamine (B1213489) H1 receptors, with a reported Ki value of 0.86 nM for cis-flupenthixol. wikipedia.org
Cis(Z)-Flupenthixol as a D1 and D2 Antagonist
Adrenoceptor Interaction Profiles (Alpha-1)
Post-Receptor Intracellular Signaling Pathways
This compound's influence extends beyond simple receptor antagonism, modulating several critical downstream signaling cascades that are fundamental to cellular function.
Adenylyl Cyclase Activity Modulation
This compound is a potent antagonist of both D1 and D2 dopamine receptors. drugbank.comhmdb.cagenome.jp This dual antagonism is central to its modulation of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic AMP (cAMP). The signaling pathways are distinct for each receptor subtype:
D1 Receptors: These receptors are coupled to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. physiology.org By blocking D1 receptors, this compound inhibits this stimulatory pathway. nih.govnih.gov
D2 Receptors: These receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels. drugbank.comhmdb.caphysiology.org this compound's antagonism at D2 receptors blocks this inhibitory effect. patsnap.com
Studies in rat corpus striatum have provided further evidence that ³H-cis(Z)this compound preferentially binds to the D1 receptor associated with adenylyl cyclase activity. nih.gov In human teratocarcinoma NT2 cells, the D1 receptor antagonist cis-(z)-flupenthixol was shown to render dopamine ineffective at increasing intracellular cAMP levels, confirming its ability to block the D1-adenylyl cyclase system. nih.gov
Intracellular Calcium Signaling Regulation
This compound also modulates intracellular calcium (Ca²⁺) signaling, a ubiquitous and vital pathway. This regulation appears to be linked to its activity at dopamine receptors which, in addition to modulating adenylyl cyclase, can also influence calcium-dependent pathways.
Research on honey bee (Apis mellifera) dopamine receptors has shown that the AmDOP2 receptor, when activated, initiates a rapid increase in intracellular calcium levels. plos.orgnih.gov This response is mediated by phospholipase C-β (PLC-β). plos.org Importantly, the dopamine-mediated calcium responses in cultured honey bee mushroom body neurons can be significantly reduced by pretreatment with the dopamine receptor antagonist cis-(Z)-flupenthixol. frontiersin.org This indicates that this compound's antagonism at specific dopamine receptor subtypes can directly inhibit downstream calcium mobilization. plos.orgfrontiersin.org
Furthermore, 5-HT₂A and 5-HT₂C receptors, to which this compound also binds, are coupled to Gq/G11 proteins that activate phospholipase C-beta (PLC-β). drugbank.com Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which promote the release of Ca²⁺ ions from intracellular stores. drugbank.comresearchgate.netebi.ac.uk By acting as an antagonist at these receptors, this compound can interfere with this Ca²⁺ signaling cascade.
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Inhibition
Recent research has identified this compound as a novel inhibitor of the Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathway, a cascade crucial for cell proliferation and survival that is often hyperactivated in cancer. drugbank.comnih.govnih.gov
Structural and biochemical analyses have revealed that this compound directly interacts with the ATP-binding pocket of the PI3Kα catalytic subunit, thereby inhibiting its kinase activity. nih.govnih.govkmmu.edu.cnijbs.com This direct inhibition leads to significant downstream effects. In non-small cell lung cancer (NSCLC) cell lines (A549 and H661), this compound was shown to decrease the phosphorylation of AKT at key activation sites (Threonine 308 and Serine 473) in a concentration-dependent manner. nih.govresearchgate.netresearchgate.net This dephosphorylation, which indicates a blockade of the pathway, occurred without altering the total amount of AKT protein. nih.gov
The inhibitory effect of this compound on this pathway also results in the downregulation of downstream pro-survival targets, most notably Bcl-2. nih.govnih.govresearchgate.net The inhibition of AKT phosphorylation and Bcl-2 expression by this compound was found to be more potent than that of known PI3K inhibitors like BYL719 and BKM120 in the tested cancer cell lines. nih.govnih.gov
| Target Protein | Effect of this compound | Cell Lines | Mechanism | Downstream Consequence |
|---|---|---|---|---|
| PI3Kα | Inhibition of kinase activity | A549, H661 | Docks to ATP-binding pocket | Decreased p-AKT levels |
| p-AKT (S473 & T308) | Decreased phosphorylation | A549, H661 | Inhibition of upstream PI3K | Decreased Bcl-2 expression |
| Bcl-2 | Decreased expression | A549, H661 | Reduced AKT-mediated transcription | Induction of apoptosis |
Protein Phosphorylation Cascade Effects (e.g., pERK1/2)
The effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (pERK1/2), is context-dependent and reveals the complexity of its cellular actions.
In studies on NSCLC cells, flupentixol was found to be a specific inhibitor of the PI3K/AKT pathway and did not decrease the phosphorylation levels of ERK. nih.govresearchgate.net This suggests that in this cellular context, its primary target is the PI3K/AKT axis, leaving the MAPK/ERK pathway unaffected.
However, in neuronal contexts, the effects are different and appear linked to this compound's primary role as a dopamine receptor antagonist. For instance, in primary hippocampal neurons, dopamine was found to inhibit the constitutive phosphorylation of ERK; the application of flupentixol, by blocking the dopamine receptors, restored the phosphorylation levels of ERK. This indicates an indirect activation of the ERK pathway by removing dopaminergic inhibition.
This modulation is consistent with the known functions of related compounds. Phenothiazines, a class of drugs structurally related to thioxanthenes, can cause an increase in the phosphorylation of ERK1/2 and p38. mdpi.com Other antipsychotics like clozapine (B1669256) have also been shown to increase p-ERK levels, an effect linked to their therapeutic actions. nih.gov The activation of the MAPK-ERK pathway is a known downstream effect of 5-HT receptor activation, which can be manipulated by antidepressants. nih.gov
Enzymatic and Transporter Protein Interactions
Beyond signaling cascades, this compound directly interacts with important membrane proteins, notably the transporter P-glycoprotein.
Allosteric Modulation of P-glycoprotein (ABCB1)
This compound is a well-characterized allosteric modulator of the human P-glycoprotein (Pgp or ABCB1), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells. nih.govglobalresearchonline.net The cis-(Z)-isomer of this compound is particularly notable for its distinct mechanism of inhibition. nih.govbioline.org.brresearchgate.net
Unlike competitive inhibitors that block the substrate-binding site, cis-(Z)-flupentixol binds to a distinct, allosteric site on Pgp. nih.govnih.gov This interaction does not prevent the initial binding of transport substrates; in fact, it paradoxically facilitates and enhances the binding of substrates like [¹²⁵I]iodoarylazidoprazosin ([¹²⁵I]IAAP). nih.govpnas.org However, despite enhancing substrate binding, this compound ultimately inhibits transport by preventing the subsequent steps of substrate translocation and dissociation, effectively trapping the substrate in a stable, reversible complex with Pgp. nih.govnih.gov
This allosteric action disrupts the crucial communication between the substrate-binding domains and the nucleotide-binding domains (NBDs) where ATP is hydrolyzed. nih.govcapes.gov.bracs.org While cis-(Z)-flupentixol itself can stimulate the basal ATP hydrolysis rate of Pgp, it significantly impairs the ability of transport substrates to further stimulate this activity. nih.govacs.org This uncoupling of substrate binding from efficient ATP-driven transport is central to its inhibitory effect. The modulation is independent of the protein's phosphorylation status but is sensitive to the lipid environment. nih.gov A single amino acid substitution, F983A, in the transmembrane domain 12 of Pgp has been shown to impair this allosteric modulation, highlighting the specificity of the interaction site. nih.govnih.gov
| Parameter | Effect of cis-(Z)-Flupentixol | Mechanism |
|---|---|---|
| Substrate Binding ([¹²⁵I]IAAP) | Facilitates/Enhances | Induces a conformational change that increases affinity at the substrate site. |
| Substrate Transport | Inhibits | Prevents substrate translocation and dissociation, forming a stable Pgp-substrate complex. |
| Pgp ATPase Activity | Stimulates basal hydrolysis but inhibits substrate-stimulated hydrolysis | Disrupts the functional cross-talk between substrate and ATP-binding domains. |
| Interaction Site | Allosteric site (distinct from substrate site) | Involves residue F983 in TM12. |
Mechanism of Allosteric Inhibition of Drug Transport
The two stereoisomers of this compound, cis-(Z)-flupenthixol and trans-(E)-flupenthixol, modulate P-gp activity in opposite ways, further highlighting the intricacies of its allosteric inhibition. nih.gov While cis-(Z)-flupenthixol stimulates ATP hydrolysis and substrate binding, trans-(E)-flupenthixol has an inhibitory effect on these functions. nih.govaacrjournals.org
Role of Specific Amino Acid Residues (e.g., F983)
Research has identified a specific amino acid residue, phenylalanine at position 983 (F983) in the putative transmembrane region 12, as a critical component in the interaction between this compound and P-gp. nih.govaacrjournals.org The substitution of F983 with alanine (B10760859) (F983A) significantly alters the modulatory effects of both this compound isomers. nih.gov In the F983A mutant, the stimulatory effect of cis-(Z)-flupenthixol and the inhibitory effect of trans-(E)-flupenthixol on both ATP hydrolysis and substrate ([¹²⁵I]IAAP) labeling are markedly reduced. nih.gov This finding indicates that F983 is crucial for the inhibition of drug transport by both isomers. nih.gov The fact that the F983A mutant retains near-wild-type drug transport capabilities while being insensitive to this compound inhibition underscores the allosteric nature of this interaction. nih.gov
Further studies involving the substitution of F983 with other amino acids have shown that this residue plays a role in the binding of the modulator and may act as a molecular switch, influencing whether ATP hydrolysis is stimulated or inhibited depending on the modulator's structure. aacrjournals.org The interaction between this compound and F983 is thought to be a direct physical interaction at the molecular level. aacrjournals.org
Influence on Mitochondrial Complex I (MCI) Activity
This compound has been shown to influence the activity of Mitochondrial Complex I (MCI), a key enzyme in the electron transport chain responsible for cellular energy production. mdpi.com Chronic administration of this compound has been found to reduce MCI activity in various regions of the rat brain, including the striatum, frontal cortex, hippocampus, and cerebellum. mdpi.com This inhibitory effect on MCI activity has also been observed in human studies. mdpi.com
Gene Expression and Proteomic Modulations
This compound has been demonstrated to modulate the expression of specific genes, particularly those encoding for neurotransmitter receptors. These alterations are thought to be relevant to its therapeutic effects.
Regulation of NMDA Receptor Subunit Gene Expression (NR1, NR2A, NR2B, NR2C, NR2D) in Preclinical Models
Studies in rat models have shown that this compound can alter the gene expression of various N-methyl-D-aspartate (NMDA) receptor subunits. ucl.ac.uknih.govpsychiatryonline.org Long-term treatment with both cis- and trans-flupenthixol has been found to down-regulate the expression of NR1 mRNA in most brain regions. nih.govpsychiatryonline.org The expression of NR2A, NR2B, and NR2C subunits showed a significant decrease after 12 to 24 weeks of treatment. nih.govpsychiatryonline.org However, an increase in the expression of NR2B, NR2C, and NR2D was observed after two weeks in several brain regions. nih.govpsychiatryonline.org In contrast, NR2A and NR2D gene expression remained relatively unchanged, except in the subcortical region. ucl.ac.uk Western blotting has confirmed that both isomers of this compound can significantly decrease NR1 immunoreactivity in the cerebellum after 24 weeks of treatment. nih.govpsychiatryonline.org
Table 1: Effect of Long-Term this compound Treatment on NMDA Receptor Subunit mRNA Expression in Rat Brain
| Receptor Subunit | Treatment Duration | Effect on mRNA Expression | Brain Regions Affected | Citation |
|---|---|---|---|---|
| NR1 | 1-24 weeks | Down-regulation | Most regions | nih.govpsychiatryonline.org |
| NR2A | 12-24 weeks | Decreased expression | Not specified | nih.govpsychiatryonline.org |
| NR2B | 2 weeks | Increased expression | Several regions | nih.govpsychiatryonline.org |
| 12-24 weeks | Decreased expression | Not specified | nih.govpsychiatryonline.org | |
| NR2C | 2 weeks | Increased expression | Several regions | nih.govpsychiatryonline.org |
| 12-24 weeks | Decreased expression | Not specified | nih.govpsychiatryonline.org | |
| NR2D | 2 weeks | Increased expression | Several regions | nih.govpsychiatryonline.org |
Dopamine D2 Receptor Gene Expression Alterations
In addition to its effects on NMDA receptors, long-term treatment with the clinically active cis-isomer of this compound has been shown to cause a two- to three-fold increase in the abundance of dopamine D2 receptor mRNA in the mouse brain after ten weeks. nih.gov No such change was observed with the relatively inactive trans-isomer. nih.gov This suggests a long-term adaptation to D2 receptor antagonism at the level of gene expression. nih.gov
Mitochondrial and Cellular Bioenergetics
This compound, as a typical antipsychotic, has been shown to interact with pathways central to oxidative stress. A key area of impact is mitochondrial function. Preclinical studies have demonstrated that chronic administration of this compound can reduce the activity of mitochondrial complex I (MCI) in the rat striatum, frontal cortex, hippocampus, and cerebellum. mdpi.com This inhibition of the electron transport chain can disrupt cellular respiration and contribute to the generation of reactive oxygen species (ROS). mdpi.com
The production of nitric oxide (NO) is another pathway affected. NO contributes to oxidative stress by reacting with superoxide (B77818) anions to form the highly reactive peroxynitrite (ONOO−), which can damage lipids and DNA. mdpi.com Antipsychotic treatments can modulate this system, although the effects are complex and can be either pro-oxidant or antioxidant depending on the specific drug and context. mdpi.com
Research comparing first-generation (FGA) and second-generation (SGA) antipsychotics has explored their impact on lipid peroxidation, a marker of oxidative stress. One study found that patients treated with FGAs, including this compound and haloperidol, may experience higher levels of lipid peroxidation compared to those on certain SGAs. psychiatryonline.org This is supported by animal studies where haloperidol toxicity has been linked to oxidative stress and increased lipid peroxidation. psychiatryonline.org Conversely, some atypical antipsychotics like clozapine and olanzapine (B1677200) have demonstrated more effective antioxidant properties in vitro, showing a greater ability to scavenge superoxide anions compared to other antipsychotics. mdpi.com
| Finding | Model/System | Observed Effect of this compound/FGAs | Reference |
| Mitochondrial Respiration | Rat Brain (Striatum, Frontal Cortex, Hippocampus, Cerebellum) | Chronic this compound administration reduced Mitochondrial Complex I (MCI) activity. | mdpi.com |
| Lipid Peroxidation | Patients treated with FGAs (including this compound) | Suggestion of higher lipid peroxidation compared to some SGAs. | psychiatryonline.org |
| Free Radical Scavenging | In vitro models | Other antipsychotics (clozapine, olanzapine) showed more effective scavenging of superoxide anions than haloperidol. | mdpi.com |
The glutathione (B108866) (GSH) system is a critical component of the brain's antioxidant defense, protecting against oxidative damage. mdpi.com Alterations in this system have been linked to the pathophysiology of schizophrenia, with some studies finding lower levels of GSH and decreased activity of glutathione peroxidase in patients. mdpi.com
Direct interactions between this compound and the glutathione system have been demonstrated in preclinical models. A significant finding was the identification of glutathione conjugates of cis-flupenthixol metabolites in rats. This discovery provided the first proof of a non-enzymatic addition of GSH onto the exocyclic double bond of this compound and its metabolites, representing a direct pathway of interaction and detoxification.
The effects of antipsychotics on glutathione levels can vary. For example, in preclinical studies, the FGA haloperidol was found to decrease glutathione levels in the mouse frontal cortex. mdpi.com In contrast, the atypical antipsychotic clozapine has been shown to increase peripheral glutathione levels. mdpi.com The interaction with the GSH system is crucial, as it not only protects against dopamine-induced toxicity but also regulates mitochondrial function. mdpi.com In cultured cortical neurons, low concentrations of glutathione led to a significant decrease in the number of neuronal processes when incubated with dopamine, highlighting the system's role in maintaining neuronal integrity. mdpi.com
The neuroprotective or potentially neurotoxic effects of antipsychotics are a subject of extensive research, with mechanisms often tied to their influence on oxidative stress, inflammation, and cellular survival pathways. mdpi.compsychiatryinvestigation.org
This compound and other FGAs primarily exert their effects through potent dopamine D2 receptor antagonism. patsnap.com While this is key to their antipsychotic action, chronic blockade can lead to adaptive changes. For instance, long-term treatment with the clinically active cis-isomer of this compound in mice led to a two- to three-fold increase in the mRNA abundance for the dopamine D2 receptor, an adaptation not seen with the inactive trans-isomer. nih.gov
The impact of antipsychotics on cell survival pathways can be divergent. In rat models, the FGA chlorpromazine (B137089) demonstrated neuroprotective effects by inhibiting the mitochondrial apoptotic pathway, evidenced by decreased expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, and increased expression of the anti-apoptotic protein Bcl-2. mdpi.com Conversely, haloperidol has been associated with potentially neurotoxic effects, including the generation of a toxic pyridinium (B92312) metabolite and the induction of oxidative stress and genotoxicity in human lymphocytes. mdpi.com
Neurotrophin signaling, which is critical for neuronal survival and plasticity, can also be modulated by antipsychotics. Research has shown that many antidepressants promote TRKB signaling, which is required for their behavioral effects. biorxiv.org In one in vitro experiment, this compound, along with other FIASMA (functional inhibitors of acid sphingomyelinase) compounds, failed to rescue BDNF-induced activation of the TRKB receptor under high cholesterol conditions, unlike fluoxetine. biorxiv.org This suggests differences in how various psychotropic drugs interact with neurotrophic factor signaling pathways. biorxiv.org
Absorption and Tissue Distribution Dynamics (Non-Human)
Studies in preclinical models, including rats and dogs, have been instrumental in characterizing the pharmacokinetic profile of this compound. Following intramuscular administration of this compound decanoate (B1226879), the compound is slowly released from the oily vehicle and diffuses into the extracellular fluid. lundbeck.com It is then distributed throughout the body via the bloodstream. lundbeck.com In rats, peak serum levels are observed within the first 24 hours, while in dogs, this peak is reached at 7 days post-injection. hres.ca The half-life of the drug, calculated from excretion data, is approximately eight days in rats and about 12 days in dogs. hres.ca Significant levels of radioactivity have been detected for up to five weeks after administration in these animal models. hres.ca
Brain Penetration and Regional Distribution
While this compound distributes to various tissues, its concentration in the brain is considerably lower than in peripheral organs and only slightly higher than in the blood. hres.ca In a study involving oral administration of tritiated this compound to rats, the brain showed the lowest concentration of radioactivity compared to other tissues measured at 8 hours post-ingestion. inchem.org Despite its relatively low concentration, this compound is the primary compound found in the brain, with its metabolites being largely absent, even after intramuscular injection of the decanoate form. inchem.org Following acute poisoning in laboratory animals, this compound was found in maximum amounts in the liver, spleen, and brain. nih.gov
Distribution in Peripheral Tissues (e.g., Lungs, Liver, Spleen)
In non-human models, this compound exhibits a high affinity for peripheral tissues, with the highest concentrations consistently found in the lungs, liver, and spleen. hres.cadrugbank.com Studies using radiolabeled this compound in rats demonstrated this distribution pattern, where at 8 hours after oral administration, the lungs contained the highest concentration of radioactivity, followed by the liver and then the spleen. inchem.org This distribution pattern did not significantly change over time. inchem.org The apparent volume of distribution (Vd)β is approximately 14.1 L/kg, indicating extensive tissue distribution. hres.cadrugbank.com The plasma protein binding of this compound is about 99%. hres.cadrugbank.com
Table 1: Tissue Distribution of Tritiated this compound in Rats (8 hours post-oral administration)
| Tissue | Concentration (Micrograms/gram) | Percentage of Dose |
|---|---|---|
| Lungs | 33.1 | 2.3 |
| Liver | 24.8 | 9.3 |
| Spleen | 12.7 | 0.5 |
| Kidneys | 10.2 | 0.9 |
| Heart | 4.6 | 0.2 |
| Epididymal Fat | 3.1 | 0.2 |
| Brain | 1.7 | 0.3 |
Data sourced from a study by Jørgensen et al. (1969) as cited in InChem.org inchem.org
Metabolic Transformation Pathways (Non-Human)
The metabolism of this compound in preclinical models, primarily studied in rats, occurs predominantly in the liver. lundbeck.comhres.ca The main metabolic pathways involve sulfoxidation, N-dealkylation of the side chain, and conjugation with glucuronic acid. lundbeck.comhres.cae-compendium.be These transformations result in metabolites that are devoid of psychopharmacological activity. lundbeck.comhres.cae-compendium.be
Sulfoxidation and N-Dealkylation Routes
In rats, this compound is metabolized to its sulfoxide (B87167) derivative in the liver. lundbeck.comhres.ca Sulfoxidation is a major phase-I metabolic pathway. Another key route is N-dealkylation, which involves the splitting of the distal ethanolic group in the side chain. lundbeck.comhres.ca The resulting N-desalkylthis compound is one of the major metabolites found in plasma. inchem.org Interestingly, a higher amount of N-desalkylthis compound is formed after oral administration compared to intramuscular injection, which is likely due to first-pass metabolism. inchem.org
Glucuronic Acid Conjugation
Glucuronic acid conjugation is another significant metabolic pathway for this compound in rats. lundbeck.comhres.ca This process results in the formation of glucuronide derivatives, which are more water-soluble and facilitate excretion. hres.ca In a study on rats administered cis-flupentixol, biliary metabolites were isolated, including 8-O-(or 7-O-) glucuronyl-cis-FPT and cis-FPT glucuronide. A metabolite corresponding to flupentixol glucuronide was also detected in the kidneys of laboratory animals following acute poisoning. nih.gov
Metabolite Identification and Activity Profiles
The metabolites of this compound, including this compound sulfoxide and N-desalkylflupentixol, are considered to be pharmacologically inactive. lundbeck.comhres.cahres.cainchem.org In rats, this compound is metabolized in the liver to the sulphoxide and glucuronide derivatives. lundbeck.comhres.ca The more hydrophilic metabolites, such as sulfoxides and glucuronides, are primarily excreted in the urine, while the more lipophilic compounds, like unchanged flupentixol and dealkyl-flupentixol, are mainly excreted in the feces. hres.cahres.ca A study on cis-flupentixol in rats identified several biliary metabolites, including cis-FPT sulfoxide, which was the major phase-I metabolite in both plasma and bile. Other identified metabolites were 1'-S-glutathionyl-10,1'-dihydroFPT sulfoxide and cis-FPT sulfoxide sulfate. It is noteworthy that only this compound itself, and not its metabolites, is found in the brain. inchem.org
Table 2: Identified Metabolites of this compound in Preclinical Models
| Metabolite | Metabolic Pathway | Activity | Primary Excretion Route (in rats) |
|---|---|---|---|
| This compound Sulfoxide | Sulfoxidation | Inactive | Urine hres.cahres.ca |
| N-desalkylflupentixol | N-dealkylation | Inactive | Feces hres.cahres.ca |
| This compound Glucuronide | Glucuronic Acid Conjugation | Inactive | Urine hres.cahres.ca |
| 1'-S-glutathionyl-10,1'-dihydroFPT sulfoxide | Glutathione Conjugation | Not specified | Bile |
| cis-FPT sulfoxide sulfate | Sulfation | Not specified | Bile |
Excretion Processes and Fate (Non-Human)
Studies in preclinical models, including rats and dogs, have been instrumental in characterizing the excretion and metabolic fate of this compound. These investigations have revealed that the elimination of this compound and its metabolites occurs through both renal and fecal pathways, with the latter being the predominant route. drugbank.comnih.govlundbeck.comnih.gov The specific pathways and the chemical forms of the excreted compounds have been elucidated through various analytical techniques.
Renal and Fecal Elimination Pathways
In preclinical animal models, the excretion of this compound is primarily accomplished through the feces, with a smaller proportion eliminated in the urine. drugbank.comnih.govlundbeck.comnih.gove-lactancia.org This pattern of excretion has been observed consistently across different studies and animal species.
Research in rats has provided quantitative insights into the elimination routes. Following intravenous administration of radiolabeled this compound, approximately 59.3% of the dose was recovered in the feces over five days, while 16.4% was found in the urine. inchem.org Another study in rats showed that fecal excretion was about four times greater than urinary excretion. e-lactancia.org This indicates a significant biliary excretion component, suggesting that after metabolism in the liver, a substantial portion of this compound and its metabolites are secreted into the bile and subsequently eliminated via the gastrointestinal tract. inchem.org The detection of 12.6% of the administered dose in the bile of rats supports the occurrence of enterohepatic circulation. inchem.org
Studies involving the decanoate ester of this compound, a long-acting injectable formulation, have shown a slow release from the injection site, leading to a prolonged excretion profile. hres.cahres.ca In both rats and dogs administered this compound decanoate, the drug is gradually hydrolyzed to this compound, which is then distributed and eliminated. hres.ca The half-life calculated from excretion data was found to be approximately eight days in rats and about 12 days in dogs. hres.ca
The dominance of fecal excretion is a key characteristic of this compound's pharmacokinetic profile in these non-human models. drugbank.comnih.govlundbeck.comnih.gov
Table 1: Excretion of this compound in Rats (5 days post-intravenous administration)
| Excretion Route | Percentage of Administered Dose |
| Feces | 59.3% |
| Urine | 16.4% |
| Remaining in body | 14.4% |
Data sourced from Jorgensen et al. (1969). inchem.org
Comparative Pharmacological Activity of Cis(Z)- and Trans(E)-Isomers
The pharmacological activity of this compound is almost exclusively attributed to its cis(Z)-isomer. nih.govdrugbank.cominchem.orgnih.gov This isomer is recognized as the therapeutically active form, responsible for the drug's antipsychotic effects. inchem.orgnih.govcore.ac.ukjopcr.com In contrast, the trans(E)-isomer is considered largely inactive from a neuroleptic standpoint. core.ac.ukjopcr.com
Clinical and preclinical studies have consistently demonstrated the superior efficacy of cis(Z)-Flupenthixol. For instance, a double-blind trial in patients with acute schizophrenia found the alpha-isomer (cis-Flupenthixol) to be significantly more effective than both the beta-isomer (trans-Flupenthixol) and a placebo. researchgate.net The therapeutic effect, particularly on "positive" symptoms like delusions and hallucinations, was observed predominantly with the cis(Z)-isomer. researchgate.net This pronounced difference in activity underscores the critical role of the molecule's spatial arrangement in eliciting a therapeutic response.
While the trans(E)-isomer lacks significant antipsychotic activity, it is not entirely inert. Some research suggests it may contribute to sedative effects. cambridge.org However, its primary distinction lies in its minimal dopamine receptor antagonism, the very mechanism that drives the antipsychotic action of the cis(Z)-isomer. cambridge.org The oral formulation of this compound is often available as a mixture of the cis(Z) and trans(E) isomers, whereas the long-acting depot injection, this compound decanoate, is produced from the esterification of only the active cis(Z)-Flupenthixol. nih.govdrugbank.comdrugbank.comnih.govcore.ac.uk
Stereoselective Interactions with Biological Targets
The differential pharmacology of this compound's isomers is a direct consequence of their stereoselective interactions with various biological targets, most notably dopamine receptors. The antipsychotic action of cis(Z)-Flupenthixol is primarily mediated through its potent antagonism of both D1 and D2 dopamine receptors. nih.govdrugbank.com Studies have shown that cis(Z)-Flupenthixol binds with high affinity to these receptors, a characteristic that is significantly diminished in the trans(E)-isomer. guidetopharmacology.org
An analysis of their three-dimensional structures and molecular electrostatic potentials confirms the basis for the higher receptor affinities of cis(Z)-Flupenthixol compared to its trans counterpart. core.ac.uk The specific geometric configuration of the cis(Z)-isomer allows for a more favorable interaction with the binding sites on dopamine receptors. neu.edu.tr Research has demonstrated that cis(Z)-Flupenthixol competitively antagonizes dopamine-induced effects, a key feature of its receptor-blocking activity. nih.gov
Beyond dopamine receptors, this compound isomers also interact with other targets, though the stereoselectivity can vary. For instance, cis(Z)-Flupenthixol also exhibits antagonist activity at serotonin 5-HT2A receptors, which is thought to contribute to its antidepressant effects. drugbank.comncats.io Interestingly, in the context of multidrug resistance in cancer cells, both cis- and trans-Flupenthixol have been found to be potent inhibitors of P-glycoprotein, a drug transporter. researchgate.netnih.gov However, they can have opposite effects on its function, with the cis-isomer stimulating ATP hydrolysis and the trans-isomer acting as an inhibitor. nih.gov
| Target | cis(Z)-Flupenthixol Activity | trans(E)-Flupenthixol Activity | Reference |
| Dopamine D1 Receptors | Potent Antagonist | Low Affinity/Inactive | nih.govdrugbank.comnih.gov |
| Dopamine D2 Receptors | Potent Antagonist | Low Affinity/Inactive | nih.govdrugbank.comguidetopharmacology.orgnih.gov |
| Serotonin 5-HT2A Receptors | Antagonist | Not specified | drugbank.comncats.io |
| P-glycoprotein | Inhibitor (stimulates ATP hydrolysis) | Inhibitor (inhibits ATP hydrolysis) | researchgate.netnih.gov |
Implications of Stereochemistry for Molecular Interactions
The superior neuroleptic activity of the cis(Z)-isomer is a direct result of its three-dimensional structure being complementary to the dopamine receptor binding pocket. This precise fit allows for strong and effective antagonism. The trans(E)-isomer, with its different spatial arrangement, is unable to achieve this optimal interaction, leading to its significantly lower affinity and lack of antipsychotic effect. cambridge.orgguidetopharmacology.org
This principle of stereoselectivity is a fundamental concept in pharmacology, highlighting that biological systems, being inherently chiral, can differentiate between stereoisomers of a drug. researchgate.netnih.gov The case of this compound clearly illustrates that a subtle change in the geometric arrangement of atoms can lead to a dramatic difference in biological activity, transforming a potent therapeutic agent into a largely inactive compound.
Furthermore, the stereoselective interactions extend to other cellular components. The differential effects of the this compound isomers on P-glycoprotein function, for example, suggest that their distinct shapes lead to different modes of binding and modulation of this transporter protein. nih.govannualreviews.org This has potential implications for drug-drug interactions and the development of resistance in cancer chemotherapy.
Stereochemistry and Isomerism
Flupenthixol (B1673465) exists as two geometric isomers: the cis(Z)-isomer and the trans(E)-isomer. drugbank.comnih.govnih.gov The pharmacological activity of this compound is primarily attributed to the cis(Z)-isomer, which is considered the active form. drugbank.comnih.govnih.gov The trans(E)-isomer is largely inactive. core.ac.uk The depot formulation, this compound decanoate (B1226879), is produced by the esterification of the active cis(Z)-flupenthixol with decanoic acid. drugbank.comnih.govnih.govdrugbank.com The separation of these isomers can be achieved through fractional crystallization of their dihydrochloride (B599025) or other ester derivatives. google.com
Table 2: Comparison of this compound Isomers
| Feature | cis(Z)-Flupenthixol (α-flupenthixol) | trans(E)-Flupenthixol (β-flupenthixol) |
|---|---|---|
| Pharmacological Activity | The primary pharmacologically active isomer. drugbank.comnih.govnih.gov | Considered to be pharmacologically inactive. core.ac.uk |
| Receptor Affinity | Higher affinity for dopamine (B1211576) and serotonin (B10506) receptors. core.ac.uk | Lower receptor affinity compared to the cis-isomer. core.ac.uk |
| Clinical Use | The active component in both oral and depot formulations. drugbank.comcore.ac.uk | Present in the 1:1 mixture for oral administration, but largely inactive. core.ac.uk |
Metabolism and Metabolites
Early Synthetic Chemistry and Structural Elucidation Studies
The synthesis of thioxanthene (B1196266) derivatives, including this compound, involves a multi-step process centered around the formation of the core thioxanthene nucleus. ontosight.ai This tricyclic structure is then modified by adding various substituents to alter its pharmacological properties. ontosight.ai The synthesis of this compound specifically can be achieved through the condensation of 2-trifluoromethyl-9-(-propyliden)-thioxanthene with N-(2-hydroxyethyl)piperazine. google.com
A key structural feature of thioxanthenes is the double bond in the side chain, which gives rise to geometric isomers (cis and trans). encyclopedia.pubnih.gov In the case of this compound, the cis(Z) isomer is the pharmacologically active form, while the trans(E) isomer is largely inactive. nih.govdrugbank.com This stereoisomerism is a critical determinant of the drug's neuroleptic activity, with the cis(Z) isomer being a potent dopamine (B1211576) D2 receptor antagonist. cambridge.org The chemical name for this compound is (EZ)-2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol. wikipedia.org
Preclinical Discovery and Initial Pharmacological Profiling (1960s)
Following its synthesis, this compound underwent preclinical trials, with initial studies conducted in Vienna in 1965. wikipedia.org Early pharmacological profiling revealed that this compound is a potent neuroleptic with properties similar to the phenothiazine (B1677639) trifluoperazine, but with a lower incidence of extrapyramidal side effects. nih.gov It was identified as a potent antagonist of both D1 and D2 dopamine receptors. drugbank.comnih.gov This dual antagonism was a distinguishing feature among neuroleptics at the time. nih.gov
Initial studies in the 1960s and early 1970s also hinted at the antidepressant and anxiolytic properties of this compound at low doses. cambridge.org Research demonstrated its effectiveness in treating symptoms of depression and anxiety, separate from its antipsychotic actions at higher doses. cambridge.org The drug was found to have activating properties in apathetic patients, increasing alertness without compromising the control of psychotic symptoms. encyclopedia.pubnih.gov
Evolution of Research Paradigms for Thioxanthene Neuroleptics
The development of this compound and other thioxanthenes occurred during a "golden age" of psychopharmacology in the 1950s and 1960s, a period that saw the introduction of the first antipsychotics like chlorpromazine (B137089). nih.gov The synthesis of thioxanthenes was driven by the desire to create compounds with improved efficacy and fewer side effects compared to the earlier phenothiazines. encyclopedia.pubnih.gov
The initial research paradigm for antipsychotics was heavily focused on their ability to induce a "neuroleptic effect," characterized by indifference and motor side effects. researchgate.net However, the discovery by Carlsson and Lindquist in the early 1960s that neuroleptics like chlorpromazine and haloperidol (B65202) increase dopamine turnover pointed towards a mechanism based on postsynaptic dopamine receptor antagonism. nih.gov This led to the formulation of the "Dopamine Hypothesis" of schizophrenia. nih.gov
The understanding of thioxanthene pharmacology evolved with the ability to differentiate between dopamine receptor subtypes. It was discovered that thioxanthenes like this compound have a strong affinity for both D1 and D2 receptors, in contrast to butyrophenones which are more selective for D2 receptors. nih.gov This broader receptor binding profile was thought to contribute to the unique clinical effects of this compound, including its potential antidepressant actions. cambridge.org Research also confirmed that the antipsychotic efficacy of this compound resides in its cis(Z) isomer, which is a potent D2 antagonist, while the trans(E) isomer is largely inactive. cambridge.orgnih.gov This finding was a crucial step in understanding the structure-activity relationships of thioxanthene neuroleptics.
Data Tables
Table 1: Key Milestones in this compound Development
| Year | Milestone | Reference |
| 1963 | Research into this compound initiated by Lundbeck | wikipedia.org |
| 1965 | This compound developed and first trialled | wikipedia.org |
| 1967 | Long-acting decanoate (B1226879) preparation synthesized | wikipedia.org |
| 1968 | This compound decanoate introduced into hospital practice in Sweden | wikipedia.org |
Table 2: Pharmacological Profile of this compound
| Receptor Target | Action | Significance | Reference |
| Dopamine D1 | Antagonist | Contributes to antipsychotic and possibly antidepressant effects | drugbank.comnih.govnih.gov |
| Dopamine D2 | Antagonist | Primary mechanism for antipsychotic efficacy | drugbank.comnih.govnih.gov |
| Serotonin (B10506) 5-HT2A | Antagonist | May contribute to overall efficacy and side effect profile | nih.govgoogle.com |
| Alpha-1 Adrenergic | Antagonist | Contributes to sedative effects | patsnap.com |
Compound Names
Advanced Research Methodologies Applied to Flupenthixol Studies
Analytical Techniques for Quantification and Characterization
Precise and reliable analytical methods are fundamental for the study of Flupenthixol (B1673465), from its presence in pharmaceutical formulations to its concentration in biological samples.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation, identification, and quantification of this compound. bioinfopublication.orgresearchgate.net These methods offer high resolution and sensitivity and have been developed for the simultaneous estimation of this compound with other drugs, such as Melitracen and Escitalopram. ymerdigital.comresearchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common approach, typically employing a C18 or C8 column. ymerdigital.comresearchgate.netamazonaws.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. ymerdigital.comamazonaws.com Detection is commonly performed using a UV detector at wavelengths around 229-235 nm. amazonaws.comhumanjournals.comrjptonline.org UHPLC methods provide advantages of faster analysis times and improved efficiency. humanjournals.comrjptonline.org For instance, a UHPLC method successfully separated this compound and Escitalopram in under 5 minutes. rjptonline.orgrjptonline.org These methods are validated according to ICH guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). bioinfopublication.orgnih.gov
Table 1: Examples of HPLC/UHPLC Methods for this compound Analysis This table is interactive. Users can sort and filter the data.
| Method Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | Eurospher C-18 (250 cm x 4 mm) | Acetonitrile: Water (pH 3.0) (50:50 v/v) | 1.0 | 229 | 3.98 | bioinfopublication.orgamazonaws.com |
| UHPLC | C18 (100mm x 4.6 mm, 2.5 µm) | Methanol: 0.1% Glacial acetic acid (35:65 v/v) | 0.7 | 235 | 6.795 | humanjournals.com |
| RP-HPLC | Agilent Eclipse XDB C18 (250mm x 4.6mm, 5µm) | 0.1% Trifluoroacetic acid: Acetonitrile (30:70 v/v) | 1.0 | 231 | 3.858 | ymerdigital.com |
| UHPLC | C18 (AGILENT) | Methanol: 0.1% TFAA (pH 4.2) (65:35 v/v) | 1.0 | 235 | 3.044 | rjptonline.orgrjptonline.org |
| RP-HPLC | XTerra MS C18 | Not specified | Not specified | UV | <10 | nih.gov |
High-Performance Thin Layer Chromatography (HPTLC) has been reported as an analytical tool for this compound, often in combination with other drugs. researchgate.net While detailed HPTLC methodologies are less commonly published than HPLC methods, a validated method for the simultaneous determination of Melitracen Hydrochloride and this compound Dihydrochloride (B599025) has been described. researchgate.net This method demonstrated good precision and repeatability. For this compound, the limit of detection (LOD) and limit of quantification (LOQ) were found to be 4.66 ng/spot and 14.12 ng/spot, respectively. researchgate.net This indicates that HPTLC can serve as a viable alternative for the quantification of this compound in pharmaceutical dosage forms. researchgate.net
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the determination of this compound in bulk and pharmaceutical formulations. ijpsr.comresearchgate.net These methods are typically based on measuring the absorbance of the drug in a suitable solvent, commonly methanol, at its wavelength of maximum absorption (λmax). ijpsr.comresearchgate.netsphinxsai.com The λmax for this compound is consistently reported to be around 230 nm. ijpsr.comresearchgate.net
Spectrophotometric methods have been developed for this compound alone and for its simultaneous estimation with other drugs like Melitracen. sphinxsai.comajrconline.orgajrconline.org For simultaneous estimation, techniques such as the graphical absorption ratio method are employed, using absorbance measurements at multiple wavelengths. ajrconline.orgajrconline.org The methods are validated for linearity, demonstrating adherence to Beer-Lambert's law over a specific concentration range. ijpsr.comsphinxsai.comajrconline.org For example, a linear range of 1-15 µg/ml has been established for this compound in methanol. ijpsr.comresearchgate.net Derivative spectrophotometry has also been used, which involves measuring the first derivative spectrum of the oxidized drug, enhancing specificity against decomposition products. researchgate.net
Table 2: Summary of Spectrophotometric Methods for this compound This table is interactive. Users can sort and filter the data.
| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | Methanol | 230 | 1-15 | ijpsr.comresearchgate.net |
| Absorption Ratio Method | Methanol | 229.40 | 2-10 | ajrconline.orgajrconline.org |
| Multi-component Mode | Methanol | 229.5 | 10-60 | sphinxsai.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantification of this compound in biological matrices such as human plasma and postmortem blood. oup.comnih.gov This method is essential for pharmacokinetic studies due to its ability to detect very low concentrations of the drug. nih.govnih.gov
A typical LC-MS/MS assay involves liquid-liquid extraction of this compound from the plasma sample, followed by chromatographic separation and detection by a mass spectrometer. oup.comnih.gov The analysis is often performed in positive ion mode using multiple reaction monitoring (MRM) for high selectivity. nih.gov Validated methods have demonstrated linearity over concentration ranges like 26.1–2090 pg/ml, with a lower limit of quantitation (LLOQ) as low as 26.1 pg/ml in human plasma. nih.gov These assays are robust and have been successfully applied to bioequivalence and pharmacokinetic studies. nih.govnih.govinnovareacademics.in
Table 3: Examples of LC-MS/MS Methods for this compound in Biological Fluids This table is interactive. Users can sort and filter the data.
| Matrix | Column | Mobile Phase | Ionization | LLOQ | Reference |
|---|---|---|---|---|---|
| Human Plasma | C8 | Acetonitrile:Water:Formic acid (36:64:1, v/v/v) | ESI+ | 26.1 pg/mL | nih.gov |
| Human Postmortem Blood | Zorbax SB-CN | Not Specified | Not Specified | Not Specified | oup.com |
| Rat Plasma | Luna Phenyl Hexyl (250x4.6 mm, 5µ) | Ammonium acetate (B1210297) (pH 3.0)/Formic acid:Acetonitrile (70:30 v/v) | ESI | 0.25 ng/mL | innovareacademics.in |
The analysis of impurities and degradation products is critical for ensuring the quality and stability of pharmaceutical products. Stability-indicating methods, often using HPLC or UHPLC, are developed by subjecting this compound to forced degradation conditions. researchgate.netinnovareacademics.in These stress conditions include hydrolysis (acidic and basic), oxidation (e.g., with hydrogen peroxide), thermal degradation, and photolysis. researchgate.netwisdomlib.org
Under these conditions, this compound has been shown to degrade, and the resulting products are separated from the parent drug. researchgate.net For example, studies have shown 10-20% degradation under various stress conditions. researchgate.net Photodegradation studies using UV-C irradiation (254 nm) identified nine different photoproducts. researchgate.net The structural elucidation of these degradation products is often achieved using mass spectrometry, which helps in understanding the degradation pathways. researchgate.net The developed analytical methods must be able to resolve the main compound from all potential degradation products, proving their specificity. innovareacademics.in
LC-MS/MS Assay Development
In Vitro Experimental Models
In vitro experimental models are essential for elucidating the mechanism of action and exploring new therapeutic potentials of this compound. Recent research has utilized various in vitro systems to investigate its effects beyond its known antipsychotic activity.
One significant area of research is in oncology, where this compound has been identified as a new PI3K inhibitor. nih.govdrugbank.com In vitro kinase assays were used to demonstrate that this compound inhibits PI3Kα kinase activity in a dose-dependent manner, with an IC50 of 127 nM. nih.govresearchgate.net Studies on non-small cell lung cancer (NSCLC) cell lines, such as A549 and H661, have shown that this compound decreases cell viability and inhibits the PI3K/AKT signaling pathway. nih.govresearchgate.net The effect on apoptosis was confirmed by measuring the cleavage of PARP and caspase-3 via Western blotting. nih.gov
Other in vitro studies have explored its antimicrobial properties. The antibacterial activity of this compound has been tested against various Gram-positive and Gram-negative bacteria. nih.gov Using methods like disc diffusion and checkerboard assays, researchers have demonstrated that this compound acts synergistically with conventional antibiotics like penicillin. nih.gov
Furthermore, electrophysiological studies using patch-clamp techniques on rat subthalamic nucleus (STN) neurons in brain slices have been conducted. researchgate.net These experiments showed that this compound can weaken evoked bursts and minimize spontaneous burst firing, suggesting its role as an inverse agonist of the D5 dopamine (B1211576) receptor. researchgate.net Spectrophotometric assays have also been used to study the inhibition of monoacylglycerol lipase (B570770) by this compound. nih.gov
Cell-Free Kinase Assays
Cell-free kinase assays are fundamental in vitro tools used to determine the direct inhibitory activity of a compound on a specific kinase, independent of cellular uptake, metabolism, or off-target effects. These assays typically involve purified recombinant kinases and their specific substrates.
Research has demonstrated that this compound directly inhibits the kinase activity of Phosphatidylinositol 3-kinase α (PI3Kα). In a cell-free biochemical kinase inhibition assay, this compound was shown to inhibit the phosphorylation of a poly-EY (4:1 Glu, Tyr) peptide substrate by recombinant PI3Kα in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) was determined to be 127 ± 5.87 nM. nih.gov These assays utilize methods like the ADP-Glo Kinase assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity. nih.gov Further studies have also identified cis-flupenthixol as an inhibitor of the epidermal growth factor receptor (EGFR) T790M mutant, a key resistance mutation in non-small cell lung cancer, using cell-free kinase inhibition assays.
Cell Line-Based Viability and Apoptosis Assays (e.g., MTT, Annexin V/PI)
Cell-based assays are crucial for evaluating the cytotoxic and apoptotic effects of a compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Apoptosis, or programmed cell death, is often assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. nih.gov
Studies utilizing these methods have shown that this compound exhibits significant cytotoxicity against various non-small cell lung cancer (NSCLC) cell lines. As shown in the table below, this compound inhibited the viability of H661, A549, H520, and SK-SEM-1 cells in a dose-dependent manner after 24 hours of treatment, as measured by the MTT assay. nih.govplos.org The effect was also found to be time-dependent. nih.govplos.org
| Cell Line | Concentration (µM) | Relative Viability (%) |
|---|---|---|
| A549 | 2.5 | ~90% |
| 5 | ~80% | |
| 10 | ~60% | |
| 20 | ~40% | |
| H661 | 2.5 | ~85% |
| 5 | ~70% | |
| 10 | ~50% | |
| 20 | ~30% |
Furthermore, Annexin V/PI staining has confirmed that this compound induces apoptosis in lung cancer cells. nih.gov In both A549 and H661 cell lines, treatment with this compound (10, 20, or 40 μM) for 24 hours significantly increased the percentage of early apoptotic cells. nih.gov The induction of apoptosis was further substantiated by the observation of cleavage of PARP (Poly (ADP-ribose) polymerase) and caspase-3, key markers of the apoptotic cascade, in western blot analyses. nih.govnih.gov
Receptor Binding Assays and Autoradiography
Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. These assays often use radiolabeled ligands that bind to the receptor of interest. Autoradiography is a technique that uses X-ray film or other radiation-sensitive detectors to visualize the distribution of a radioactive substance within a tissue section, allowing for the anatomical localization of receptors.
This compound is extensively studied in the context of dopamine receptors. Specifically, the radiolabeled form, [3H]cis(z)-flupenthixol, is a widely used tool to label D1-type dopamine receptors. nih.gov Receptor autoradiography studies using [3H]cis(z)-flupenthixol have been instrumental in identifying the presence and distribution of D1 receptors in various brain regions, such as the median eminence of the rat brain. nih.gov In these studies, tissue sections are incubated with the radioligand, and the specificity of binding is determined by displacement with non-radiolabeled antagonists. For instance, the binding of [3H]cis(z)-flupenthixol can be displaced by the D1 antagonist SCH 23390 and the non-selective antagonist (+)-butaclamol, confirming its interaction with dopamine receptors. nih.govnih.gov This methodology allows for the quantification of receptor density (Bmax) and affinity (Kd) in specific anatomical locations. nih.gov
Membrane Permeability and Efflux Studies
Membrane permeability and efflux studies investigate the ability of a compound to cross cell membranes and whether it is a substrate for efflux pumps, which are proteins that actively transport substances out of cells. These studies are particularly relevant in the context of antimicrobial research and cancer drug resistance. A common method involves using fluorescent probes like ethidium (B1194527) bromide (EtBr) to measure accumulation and efflux in bacterial cells. An increase in the accumulation of the probe in the presence of a test compound suggests inhibition of efflux pumps.
Research has indicated that this compound can act as an inhibitor of multidrug efflux pumps in bacteria. For example, it has been shown to exhibit synergistic antibacterial activity against Mycobacterium tuberculosis strains when combined with conventional antibiotics. This effect is attributed to its ability to inhibit the extrusion of the drugs by efflux pumps. nih.gov Such studies often measure the real-time fluorescence of an efflux pump substrate inside the bacteria; inhibition of the pump by a compound like this compound leads to an increased intracellular fluorescence signal.
Mitochondrial Function Assessment in Permeabilized Cells and Isolated Mitochondria
Assessing mitochondrial function is critical for understanding a drug's off-target effects. Methodologies involving permeabilized cells and isolated mitochondria allow for direct investigation of a compound's impact on the mitochondrial respiratory chain. In permeabilized cells, the plasma membrane is selectively dissolved (e.g., with digitonin (B1670571) or saponin), providing direct access to the mitochondria within their cellular environment. escholarship.orgnih.gov Isolated mitochondria are purified from tissues through differential centrifugation, allowing for detailed analysis of respiratory complexes and oxygen consumption using techniques like high-resolution respirometry with a Clark-type electrode. mdpi.com
Studies on this compound have revealed its impact on mitochondrial function. Chronic administration of α-flupenthixol in rats has been shown to reduce the activity of mitochondrial complex I (NADH-ubiquinone reductase). evotec.com This effect was observed in various brain regions, including the striatum, frontal cortex, hippocampus, and cerebellum. evotec.com Furthermore, investigations into gene expression have demonstrated that α-flupenthixol administration leads to abnormally low levels of mitochondrial transcripts that encode for respiratory enzymes, including subunits of Complex I (NADH-Q reductase) and Complex IV (Cytochrome c oxidase I & II). nih.gov Enzymatic assays performed on post-mortem brain tissue and lymphocytes from patients who had received neuroleptic medication, including this compound, also showed reduced levels of NADH-ubiquinone reductase activity. nih.gov These findings suggest that this compound can impair mitochondrial function by inhibiting key enzymes in the electron transport chain and downregulating the expression of their encoding genes.
Computational and Molecular Modeling Approaches
Molecular Docking Simulations (e.g., Protein-Ligand Interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations provide insights into the binding affinity, mode of interaction, and potential binding sites.
Molecular docking studies have been instrumental in elucidating the potential mechanisms of this compound's anticancer activity. Simulations predicted that this compound docks to the ATP-binding pocket of PI3Kα, a finding that was subsequently confirmed by in vitro kinase assays. nih.gov This interaction is key to its inhibitory effect on the PI3K/AKT signaling pathway. nih.govplos.org In other computational studies, this compound was found to interact strongly with the active site of CFLAR (CASP8 and FADD-like apoptosis regulator), an important protein in the apoptotic pathway. The docking analysis revealed the formation of strong hydrogen bonds between this compound and amino acid residues in the CFLAR active site, suggesting a mechanism by which it could modulate apoptosis.
| Target Protein | Predicted Binding Site | Key Interacting Residues | Predicted Outcome |
|---|---|---|---|
| PI3Kα | ATP-binding pocket | Not specified | Inhibition of kinase activity |
| CFLAR | Active site pocket | Glu398 | Inhibition of anti-apoptotic function |
Theoretical Medicinal Chemistry and Structure Prediction
Theoretical medicinal chemistry and structure prediction methodologies are increasingly applied to understand the molecular characteristics of this compound and to forecast its biological activities. These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, allow for the investigation of relationships between the structural features of a molecule and its biological functions. researchgate.net
QSAR models, in particular, utilize molecular descriptors—such as electronic, topological, and topographic properties—to build mathematical models that predict biological activity. researchgate.netmdpi.com For instance, a QSAR model was developed to analyze a large set of molecules, and the insights gained from the descriptors indicated that the charge distribution across the molecule significantly affects its properties. researchgate.net In the context of vasodilators, QSAR models have been employed to identify novel compounds with potent activity by analyzing datasets of experimental activity and molecular descriptors. mdpi.com
Studies have utilized density functional theory to investigate the electronic properties of this compound, categorizing it based on the spatial arrangement of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com this compound falls into a category of compounds where the HOMO and LUMO are situated on the same side of the molecular structure. mdpi.com Such in silico studies are instrumental in predicting interactions between compounds and their biological targets, thereby guiding the synthesis of new, active molecules. researchgate.net
Preclinical Animal Models and Behavioral Paradigms (Mechanistic Focus)
Rodent Models for Neurotransmitter System Investigations
Rodent models are fundamental in elucidating the mechanisms of action of this compound, particularly its effects on neurotransmitter systems. These models allow for controlled investigations into how the compound modulates dopamine and other neurotransmitter pathways, which are implicated in various neurological and psychiatric conditions.
One significant area of research involves the use of animal models of addiction. Preclinical studies suggest that the mesolimbic dopamine system is crucial in mediating the reinforcing effects of substances like alcohol and psychostimulants. capes.gov.br this compound, with its antagonist properties at both dopamine D1 and D2 receptors, has been shown in animal models to attenuate the intake and discriminative stimulus effects of psychostimulants. capes.gov.brresearchgate.net In a rat model of alcoholism, this compound was observed to reduce alcohol intake. capes.gov.brresearchgate.net
Another relevant paradigm is the activity-based anorexia (ABA) model in rats, which is used to study aspects of eating disorders. In ABA rats, treatment with cis-flupenthixol, a non-selective dopamine receptor antagonist, led to reduced body weight loss and increased food intake. frontiersin.orgnih.gov This suggests an involvement of the dopamine system in the anorectic behaviors observed in this model. frontiersin.orgnih.gov
Furthermore, rodent models of Parkinson's disease have been employed to investigate the therapeutic potential of this compound. In a 6-OHDA rat model, which mimics some pathological features of Parkinson's, intrasubthalamic microinjections of this compound, acting as an inverse agonist of D5 receptors, were shown to alleviate motor impairments and normalize pathological burst firing of neurons. nih.gov
The table below summarizes key findings from various rodent models used in this compound research.
| Model | Species | Key Findings with this compound | Focus of Investigation |
| Drug Abuse Models | Rat | Attenuates intake and discriminative stimulus effects of psychostimulants; reduces alcohol intake. capes.gov.brresearchgate.net | Role of dopamine D1/D2 receptors in substance reinforcement. capes.gov.br |
| Activity-Based Anorexia (ABA) | Rat | Reduces body weight loss and increases food intake. frontiersin.orgnih.gov | Involvement of dopamine systems in eating disorder-like behaviors. frontiersin.orgnih.gov |
| Parkinson's Disease Model (6-OHDA) | Rat | Alleviates motor impairments and normalizes pathological neuronal firing in the subthalamic nucleus. nih.gov | Therapeutic potential of D5 receptor inverse agonism. nih.gov |
| Habit Formation Model | Mouse (High Alcohol-Preferring) | Did not alter habit formation but reduced overall activity levels at the highest dose. purdue.edu | Influence of dopaminergic antagonism on the development of habitual behavior. purdue.edu |
Evaluation of Neurochemical Effects in Specific Brain Regions
The neurochemical effects of this compound have been extensively studied in specific brain regions to understand its mechanism of action. Research has particularly focused on areas rich in dopamine pathways, such as the striatum, prefrontal cortex, nucleus accumbens, and hippocampus.
In the striatum , local application of cis-flupenthixol into the nucleus accumbens and the ventromedial neostriatum has been shown to suppress exploratory locomotor activity in rats. nih.gov This effect is accompanied by an increase in the turnover of dopamine, as indicated by elevated levels of its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov These findings suggest that this compound's behavioral effects are, at least in part, mediated by its action on dopaminergic neurotransmission within these specific striatal subregions. nih.gov Conversely, injections into the dorsolateral neostriatum did not produce the same suppression of activity. nih.gov Furthermore, microinjections of cis-flupenthixol into the dorsal caudate-putamen produced a gradual decline in food-rewarded operant responding, an effect not seen with injections into the nucleus accumbens, amygdala, or frontal cortex. queensu.ca
The prefrontal cortex (PFC) and nucleus accumbens (NAc) show contrasting responses to this compound. Microinjections of this compound into the NAc reduce amphetamine-stimulated hyperlocomotion and the rewarding effects of ventral tegmental area (VTA) stimulation. nih.gov In stark contrast, comparable injections into the medial PFC potentiate amphetamine-induced hyperlocomotion and either have no effect or slightly increase the rewarding effects of VTA stimulation. nih.gov This suggests a modulatory role of the PFC's dopamine system over reward-related functions in the nucleus accumbens. nih.gov In a study on behavioral inhibition, dopamine receptor blockade by intra-NAc infusion of this compound had different effects on task performance compared to infusions into the ventromedial PFC. researchgate.net
In the context of neuropathic pain models in mice, peripheral nerve injury was associated with reduced baseline dopamine levels and increased norepinephrine (B1679862) in the nucleus accumbens . acs.org This injury also blunted the typical increase in dopamine and serotonin (B10506) in response to a rewarding stimulus. acs.org
Studies in transgenic mouse models of Huntington's disease have revealed significant decreases in dopamine D1 receptor binding in the striatum. pnas.org
The table below details the neurochemical effects of this compound in various brain regions.
| Brain Region | Model/Condition | Neurochemical/Behavioral Effect of this compound |
| Striatum (general) | Huntington's Disease (transgenic mouse) | Decreased dopamine D1 receptor binding. pnas.org |
| Nucleus Accumbens | Rat | Suppression of exploratory locomotor activity; increased dopamine turnover (DOPAC, HVA). nih.gov |
| Rat | Reduction in amphetamine-stimulated hyperlocomotion and VTA stimulation reward. nih.gov | |
| Neuropathic Pain (mouse) | Nerve injury reduced baseline dopamine and blunted reward-induced dopamine/serotonin increase; pharmacological blockade of σ1R reversed this. acs.org | |
| Ventromedial Neostriatum | Rat | Suppression of exploratory locomotor activity. nih.gov |
| Dorsolateral Neostriatum | Rat | No suppression of exploratory locomotor activity. nih.gov |
| Caudate-Putamen | Rat | Gradual decline in food-rewarded operant responding. queensu.ca |
| Prefrontal Cortex | Rat | Potentiation of amphetamine-stimulated hyperlocomotion; no change or slight increase in VTA stimulation reward. nih.gov |
Studies on Locomotor Activity and Behavioral Inhibition in Animal Models
The influence of this compound on locomotor activity and behavioral inhibition is a key area of preclinical investigation, providing insights into its antipsychotic and potential therapeutic effects.
Systemic administration of cis-flupenthixol has been shown to suppress exploratory locomotor activity in rats. nih.gov This effect is dose-dependent and is linked to its antagonist action on dopamine receptors in specific brain regions like the nucleus accumbens. nih.govnih.gov For instance, pretreatment with cis-flupenthixol dose-dependently reduces cocaine-induced hyperlocomotion. nih.gov Similarly, in another study, this compound decreased locomotor activity in rats 30 minutes and 24 hours after administration. nih.gov
In the context of behavioral inhibition, the effects of this compound appear to be more complex. In a stop-signal task in rats, systemic administration of the mixed dopamine D1/D2 receptor antagonist cis-flupenthixol did not influence the stop-signal reaction time (SSRT), a measure of reactive inhibition. jneurosci.org Similarly, another study reported that this compound had no effect on the ability to inhibit responses on the SST in either fast or slow responders. frontiersin.org However, in a different paradigm assessing behavioral control under the threat of punishment, infusions of this compound into the ventromedial prefrontal cortex, but not the ventral striatum, resulted in a loss of behavioral inhibition. researchgate.net
The table below summarizes key findings on the effects of this compound on locomotor activity and behavioral inhibition.
| Behavioral Paradigm | Animal Model | Effect of this compound |
| Exploratory Locomotor Activity | Rat | Suppression of activity following local application into the nucleus accumbens and ventromedial neostriatum. nih.gov |
| Cocaine-Induced Locomotion | Rat | Dose-dependent reduction of hyperlocomotion. nih.gov |
| General Locomotor Activity | Rat | Decreased total distance traveled at 30 minutes and 24 hours post-treatment. nih.gov |
| Stop-Signal Task (Behavioral Inhibition) | Rat | No effect on stop-signal reaction time (SSRT). jneurosci.orgfrontiersin.org |
| Behavioral Control Under Threat | Rat | Loss of behavioral inhibition following infusion into the ventromedial prefrontal cortex. researchgate.net |
Preclinical Imaging Techniques (e.g., PET ligands, in vivo receptor occupancy in animals)
Preclinical imaging techniques, particularly Positron Emission Tomography (PET), are invaluable for studying the in vivo effects of this compound, such as its binding to specific receptors in the brain. These methods allow for the quantification of receptor occupancy, which is the proportion of receptors bound by a drug at a given dose. invivopharm.com This is crucial for understanding the relationship between drug concentration and its pharmacological effect at the target site. invivopharm.com
In vivo receptor occupancy studies in animals typically involve administering the drug of interest, followed by a radiolabeled ligand (a PET tracer) that binds to the target receptor. invivopharm.com The reduction in the binding of the radiotracer in the presence of the drug provides a measure of receptor occupancy. invivopharm.com
While specific preclinical PET imaging studies detailing this compound's receptor occupancy in animals are not extensively available in the provided search results, the principles of these techniques are well-established. For example, studies have used PET with various radioligands to determine the occupancy of dopamine and serotonin transporters for other compounds. nih.gov The data from such studies are used to create dose-occupancy or plasma concentration-occupancy curves, which are critical for translating preclinical findings to clinical trial design. nih.govresearchgate.net
The relevance of these techniques to this compound is underscored by its known interaction with multiple dopamine receptor subtypes. drugbank.com Furthermore, it has been identified as a substrate for the P-glycoprotein efflux pump, which can limit the brain uptake of compounds and could be a factor to consider in PET imaging studies. snmjournals.org
Although direct animal PET data for this compound is sparse in the search results, a clinical study in schizophrenic patients provides a strong indication of what would be investigated in preclinical models. This study used PET with the radioligands [11C]SCH23390, [11C]raclopride, and 3-N-[11C]methylspiperone to measure the in vivo occupancy of D1, D2, and 5-HT2A receptors, respectively. The findings revealed that at clinically relevant doses, this compound occupied 50-70% of D2 receptors, approximately 20% of D1 receptors, and about 20% of 5-HT2A receptors. wikipedia.orgresearchgate.net Such human data highlights the key targets that would be the focus of preclinical animal PET studies to establish the dose-occupancy relationship before moving to human trials.
The table below outlines the principles and potential applications of preclinical imaging for this compound, based on established methodologies and clinical findings.
| Imaging Technique | Principle | Relevance to this compound Studies | Example Radioligands (from clinical/related studies) |
| Positron Emission Tomography (PET) | Measures the in vivo distribution of a radiolabeled tracer to quantify receptor binding and occupancy. invivopharm.comresearchgate.net | To determine the dose- or plasma concentration-dependent occupancy of dopamine (D1, D2) and serotonin (5-HT2A) receptors in the animal brain. This helps in establishing a therapeutically relevant dose range. | [11C]SCH23390 (D1), [11C]raclopride (D2), 3-N-[11C]methylspiperone (D2/5-HT2A). researchgate.net |
| Ex vivo Receptor Occupancy | The animal is treated with the drug, and then tissues are harvested to measure the inhibition of radioligand binding in vitro. invivopharm.com | Provides a more direct measure of receptor binding in specific brain regions without the complexities of in vivo imaging. | N/A |
| Autoradiography | Visualizes the distribution of radiolabeled substances in tissue sections. invivopharm.com | Can be used in ex vivo occupancy studies to quantify radioligand binding in different brain structures. | N/A |
Emerging Research Frontiers for Flupenthixol
Non-Neurotransmitter Related Mechanisms of Action
Recent investigations have uncovered novel mechanisms of action for flupenthixol (B1673465) that are independent of its well-documented effects on dopamine (B1211576) and serotonin (B10506) receptors. These findings open up new avenues for its potential therapeutic use, particularly in oncology.
Investigation of Anti-tumor Properties and PI3K/AKT Inhibition Beyond CNS Context
A growing body of evidence suggests that this compound possesses anti-tumor properties. drugbank.comimpactfactor.org This has led to the exploration of its potential as a repurposed anticancer drug, particularly for lung cancer. impactfactor.orgnih.gov The mechanism behind this anti-tumor activity appears to be linked to the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is often hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and metastasis. nih.govamegroups.org
Computer-based molecular docking simulations have predicted that this compound can bind to the ATP binding pocket of PI3Kα. nih.gov This prediction has been substantiated by in vitro kinase assays, which have demonstrated that this compound directly inhibits the kinase activity of PI3Kα. nih.gov In fact, studies have shown that this compound inhibits the phosphorylation of AKT, a key downstream effector of PI3K, more potently than some known PI3K inhibitors like BYL719 and BKM120. nih.gov This inhibition of the PI3K/AKT pathway leads to a reduction in the expression of the anti-apoptotic protein Bcl-2 and induces apoptosis in cancer cells, as evidenced by the cleavage of PARP and caspase-3. nih.govmedchemexpress.com
| Cell Line | Effect of this compound | Key Findings |
| A549 (Lung Carcinoma) | Inhibition of cell proliferation, induction of apoptosis. nih.gov | This compound significantly suppressed tumor growth in A549 xenografts in nude mice. nih.gov It also inhibited the phosphorylation of AKT at both T308 and S473 residues. nih.gov |
| H661 (Lung Carcinoma) | Inhibition of cell viability in a dose-dependent manner, induction of apoptosis. nih.govmedchemexpress.com | This compound treatment led to an increase in early apoptotic cells and cleavage of PARP and caspase-3. medchemexpress.com |
These findings suggest that this compound's ability to act as a PI3K inhibitor is a key component of its anti-tumor effects, independent of its actions within the central nervous system. impactfactor.orgnih.gov
Mechanisms of P-glycoprotein Modulation
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a major contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. nih.govresearchgate.net this compound has been identified as a modulator of P-gp, and its mechanism of action is distinct from that of competitive inhibitors. nih.govnih.gov
Research indicates that the cis-(Z)-isomer of flupentixol inhibits P-gp-mediated drug transport through an allosteric mechanism. nih.govnih.gov Unlike competitive inhibitors such as cyclosporin (B1163) A and verapamil, cis-(Z)-flupentixol does not block the initial binding of a substrate to P-gp. Instead, it prevents the subsequent translocation and dissociation of the substrate, effectively trapping it in a stable, yet reversible, complex with the transporter. nih.gov This allosteric modulation induces a unique conformational change in P-gp, which can be detected by the monoclonal antibody UIC2. nih.gov
The interaction site for flupentixol on P-gp appears to be a common binding region for other tricyclic ring-containing modulators, including those with thioxanthene (B1196266) and phenothiazine (B1677639) backbones. nih.gov This interaction is independent of the phosphorylation state of P-gp and does not require other cellular proteins, as demonstrated in studies using purified P-gp reconstituted into proteoliposomes. nih.gov However, the lipid environment of the transporter is crucial, as detergents like octylglucoside can abolish the stimulatory effect of cis-(Z)-flupentixol on substrate binding. nih.gov
| P-gp Modulator | Mechanism of Action | Key Characteristics |
| cis-(Z)-Flupentixol | Allosteric Inhibition. nih.gov | Prevents substrate translocation and dissociation, induces a unique conformational change in P-gp. nih.gov |
| Cyclosporin A | Competitive Inhibition. nih.gov | Competes with substrates for binding to P-gp. nih.gov |
| Verapamil | Competitive Inhibition. nih.gov | Competes with substrates for binding to P-gp. nih.gov |
This allosteric modulation of P-gp by flupentixol presents a promising strategy for overcoming multidrug resistance in cancer therapy.
Exploration in Non-CNS Biological Systems
The effects of this compound are not limited to mammalian systems. Research into its interactions with invertebrate neurochemical pathways has revealed its potent activity, offering insights into fundamental neurobiology and potential applications in pest control.
Insect Dopamine and Octopamine (B1677172) Receptor Systems
In insects, dopamine and octopamine are crucial neurotransmitters involved in a wide range of behaviors, including motor control and associative learning. nih.govfrontiersin.org this compound has been shown to be a potent antagonist of insect dopamine receptors, affecting both D1-like and D2-like subtypes. nih.gov
Studies in honey bees have demonstrated that injecting this compound into the hemolymph significantly impacts motor behavior. nih.gov Interestingly, this compound also acts as an antagonist at octopamine receptors in some insects. nih.govnih.gov For instance, in honey bees, cis-(Z)-flupentixol is an effective blocker of both AmDOP2 dopamine receptors and AmOA1 octopamine receptors. nih.gov
Pharmacological studies in crickets have further elucidated the distinct roles of dopamine and octopamine in learning. This compound, as a dopamine receptor antagonist, was found to impair aversive learning but not appetitive learning. frontiersin.org Conversely, octopamine receptor antagonists impaired appetitive learning. frontiersin.org However, more recent research in ants suggests a more complex picture, where both octopamine and dopamine signaling are necessary for appetitive memory formation and consolidation. biorxiv.orgresearchgate.net In these studies, flupentixol was used to block dopamine receptors, affecting long-term memory. biorxiv.org
| Insect Species | Receptor System | Effect of this compound | Behavioral Outcome |
| Honey Bee (Apis mellifera) | Dopamine (D1-like, D2-like), Octopamine (AmOA1). nih.govnih.gov | Antagonist. nih.govnih.gov | Altered motor behavior. nih.gov |
| Cricket (Gryllus bimaculatus) | Dopamine. frontiersin.org | Antagonist. frontiersin.org | Impaired aversive learning. frontiersin.org |
| Ant (Lasius niger) | Dopamine. biorxiv.orgresearchgate.net | Antagonist. biorxiv.org | Impaired long-term appetitive memory. biorxiv.org |
The potent effects of this compound on these essential insect neurotransmitter systems highlight its utility as a pharmacological tool for dissecting complex behaviors in invertebrates.
Development of Novel Research Tools and Probes
The unique pharmacological profile of this compound makes it a valuable scaffold for the development of new research tools, particularly radiolabeled ligands for studying receptor systems in vivo.
Synthesis of Radiolabeled Ligands for Receptor Characterization
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the study of receptor distribution and occupancy in the living brain. researchgate.netresearchgate.net The development of specific radioligands is crucial for these studies. This compound has been identified as a substrate for the P-glycoprotein pump, a factor that can influence the brain uptake of PET tracers. snmjournals.org
While direct radiolabeling of this compound for PET has been a subject of interest, recent studies have also utilized PET to investigate the receptor occupancy of this compound in patients. researchgate.net For example, PET studies using radioligands like [11C]-raclopride have been conducted to measure the occupancy of dopamine D2 receptors by this compound in clinical settings. researchgate.net Furthermore, the development of new PET tracers sometimes involves compounds that, like this compound, interact with P-glycoprotein. snmjournals.org Understanding these interactions is critical for the accurate interpretation of PET imaging data. The synthesis and evaluation of novel radiolabeled compounds continue to be an active area of research, with the ultimate goal of creating probes that can precisely characterize neurotransmitter receptor systems and transporter functions in vivo. researchgate.netpnas.org
Design of Structural Analogs for Mechanistic Elucidation
The exploration of this compound's mechanism of action has been significantly informed by the study of its structural analogs within the thioxanthene class of antipsychotics. wikipedia.orgencyclopedia.pub While the exact mechanism of this compound remains not fully understood, analysis of structurally related compounds allows researchers to draw correlations between specific molecular modifications and their impact on pharmacological activity, thereby elucidating the structural determinants of its therapeutic and side effects. drugbank.commentalhealth.com
Thioxanthenes are chemically closely related to phenothiazines, with the primary structural difference being the substitution of a nitrogen atom at position 10 in the phenothiazine ring with a carbon atom connected by a double bond to the side chain. wikipedia.orgencyclopedia.pub This core structural motif is shared among this compound and its analogs, including Chlorprothixene, Clopenthixol, and Thiothixene. wikipedia.org The neuroleptic potency and the profile of effects of these compounds are largely dependent on the structure of the side chain at position 9. nih.gov For instance, compounds with β-hydroxyethylpiperazinopropyl or β-hydroxyethylpiperidinopropyl side chains exhibit greater neuroleptic potency than those with a dimethylaminopropyl side chain. nih.gov
The therapeutic efficacy of thioxanthenes is primarily attributed to their ability to antagonize D2 dopamine receptors in the brain. wikipedia.orgencyclopedia.pub However, their activity is not limited to this receptor; they also interact with D1, D3, and D4 dopamine receptors, as well as serotonin (5-HT2A and 5-HT2C), adrenaline (α1-adrenergic), and histamine (B1213489) receptors. nih.govdrugbank.com It is the specific affinity for these various receptors that dictates the unique clinical profile of each analog.
The following table provides a comparative overview of this compound and some of its structural analogs:
| Compound | Chemical Class | Key Structural Feature | Primary Mechanism of Action |
| This compound | Thioxanthene | Piperazine side chain with a hydroxyethyl (B10761427) group | Potent D1 and D2 dopamine receptor antagonist drugbank.comnih.gov |
| Chlorprothixene | Thioxanthene | Dimethylaminopropylidene side chain | Dopamine receptor antagonist wikipedia.orgnih.gov |
| Clopenthixol | Thioxanthene | Piperazine side chain with a hydroxyethyl group | Dopamine receptor antagonist wikipedia.orgnih.gov |
| Thiothixene | Thioxanthene | Piperazine side chain with a dimethylsulfonamidoethyl group | Dopamine receptor antagonist wikipedia.orgdrugbank.com |
| Zuclopenthixol | Thioxanthene | Cis-isomer of Clopenthixol | Dopamine receptor antagonist wikipedia.orgnih.gov |
By systematically modifying the thioxanthene scaffold and observing the resulting changes in receptor binding and functional activity, researchers can construct a more detailed model of how this compound interacts with its molecular targets to produce its therapeutic effects. This approach of using structural analogs is a cornerstone in medicinal chemistry for understanding drug mechanisms and for the rational design of new agents with improved efficacy and tolerability.
Advanced Formulation Research for Mechanistic Studies
Advanced formulation research, particularly the development of long-acting injectable (LAI) depots, has inadvertently provided a valuable tool for the mechanistic elucidation of this compound. patsnap.com The primary clinical advantage of LAI formulations, such as this compound decanoate (B1226879), is the maintenance of consistent therapeutic drug levels over an extended period, which typically ranges from two to four weeks. patsnap.comhres.ca This pharmacokinetic profile, characterized by a slow release and a long half-life, is not only beneficial for treatment adherence but also offers a stable platform for studying the drug's mechanism of action. patsnap.comyoutube.com
This compound decanoate is a prodrug created by the esterification of the active cis(Z)-Flupenthixol with decanoic acid. drugbank.comdrugbank.com This ester is then dissolved in a viscous oil vehicle, such as coconut-derived oil (Viscoleo) or sesame oil. nih.gov When administered via deep intramuscular injection, the drug is slowly released from the oily depot into the surrounding tissue and bloodstream. patsnap.comyoutube.com The ester linkage is then gradually hydrolyzed, liberating the active this compound molecule to exert its pharmacological effects. nih.govpatsnap.com This formulation strategy results in a slow onset of action, typically within 24 to 72 hours, with peak plasma concentrations being reached between four and seven days post-injection. hres.ca A steady-state plasma concentration is generally achieved after approximately three months of repeated administration. nih.gov
The stable plasma concentrations afforded by the LAI formulation are highly advantageous for mechanistic studies for several reasons:
Reduced Pharmacokinetic Variability: Oral medications can lead to significant peaks and troughs in plasma concentration, which can complicate the correlation of drug levels with clinical and biological effects. The LAI formulation minimizes these fluctuations, allowing for a clearer assessment of the relationship between a given drug concentration and its impact on receptor occupancy, neurotransmitter turnover, and clinical symptoms. youtube.com
Improved Correlation of Effects: With a more constant drug level, researchers can more accurately correlate the degree of dopamine receptor blockade with the observed therapeutic response and the emergence of any side effects. patsnap.com This is crucial for understanding the concentration-effect relationship of this compound.
Long-Term Mechanistic Insights: The long-acting nature of the formulation facilitates the study of long-term neuroadaptations that may occur in response to continuous dopamine receptor antagonism. This is particularly relevant for understanding both the sustained therapeutic efficacy and the potential for long-term side effects.
The table below summarizes the key pharmacokinetic parameters of the this compound decanoate LAI formulation that are relevant for its use in mechanistic research:
| Parameter | Value | Significance for Mechanistic Studies |
| Formulation | Ester prodrug (decanoate) in an oil vehicle | Ensures slow release from the injection site patsnap.comyoutube.com |
| Onset of Action | 24 - 72 hours | Allows for observation of the gradual establishment of pharmacological effects hres.ca |
| Time to Peak Plasma Concentration (Tmax) | 4 - 7 days | Provides a defined window for assessing peak receptor occupancy hres.ca |
| Half-life | Approximately 17 days with multiple doses | Contributes to the maintenance of stable drug levels cambridge.org |
| Time to Steady State | Approximately 3 months | Enables the study of long-term effects under consistent drug exposure nih.gov |
While the initial driver for the development of this compound decanoate was to improve patient compliance, the resulting pharmacokinetic profile has proven to be a significant asset for research into its fundamental mechanisms of action. Future formulation research could potentially focus on creating even more precisely controlled release systems, such as biodegradable microspheres or nanoparticles, which could offer further refinements for studying the intricate details of this compound's effects on the central nervous system.
Q & A
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on behavioral outcomes?
- Mixed-effects models accommodate repeated measures in longitudinal designs. For non-linear dose-response relationships, use Emax models or fractional polynomial regression. Adjust for multiple comparisons (e.g., Bonferroni correction) in studies with multiple endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
